In-Depth Technical Guide: 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7)
In-Depth Technical Guide: 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethyl)benzaldehyde, a key building block in synthetic and medicinal chemistry. It details its chemical properties, synthesis, and reactivity, with a focus on its applications in the development of bioactive molecules.
Core Chemical Data
2-Nitro-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde featuring both a nitro group and a trifluoromethyl group. These electron-withdrawing moieties significantly influence the reactivity of the aromatic ring and the aldehyde functional group, making it a versatile intermediate in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 109466-87-7 | [2][3] |
| Molecular Formula | C₈H₄F₃NO₃ | [2][3] |
| Molecular Weight | 219.12 g/mol | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 41-45 °C | [2] |
| Purity | Typically ≥97% | [2] |
Spectroscopic Data Interpretation:
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¹H NMR: The spectrum would be expected to show signals in the aromatic region, with the aldehyde proton appearing as a singlet at approximately 10 ppm. The protons on the benzene ring will exhibit complex splitting patterns due to their coupling.
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¹³C NMR: The carbonyl carbon of the aldehyde would be expected to have a chemical shift in the range of 190-200 ppm. The carbon atoms attached to the trifluoromethyl and nitro groups would also show characteristic shifts.
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IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.[4] Characteristic peaks for the C-NO₂ and C-F bonds would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the aldehyde, nitro, and trifluoromethyl groups.
Synthesis and Experimental Protocols
The primary synthetic route to 2-Nitro-4-(trifluoromethyl)benzaldehyde involves the oxidation of the corresponding methyl group of 4-(trifluoromethyl)-2-nitrotoluene. A well-established and generally applicable method for this transformation is the oxidation using chromium trioxide in a mixture of acetic acid and acetic anhydride.[5]
Experimental Protocol: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde via Oxidation of 4-(Trifluoromethyl)-2-nitrotoluene
This protocol is adapted from a general procedure for the oxidation of nitrotoluenes.[5]
Materials:
-
4-(Trifluoromethyl)-2-nitrotoluene
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Chromium Trioxide
-
Ice
-
2% Sodium Carbonate Solution
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, and placed in an ice-salt bath, combine 4-(trifluoromethyl)-2-nitrotoluene (0.36 mol), glacial acetic acid (570 mL), and acetic anhydride (565 mL).
-
Acid Addition: Slowly add concentrated sulfuric acid (1.5 mol) to the stirred solution, ensuring the temperature is maintained below 10°C.
-
Oxidant Addition: Once the mixture has cooled to 5°C, add chromium trioxide (1.0 mol) in small portions. The rate of addition should be controlled to keep the reaction temperature from exceeding 10°C. This addition typically takes about one to two hours.
-
Reaction Monitoring: After the complete addition of chromium trioxide, continue stirring the reaction mixture for an additional ten minutes.
-
Work-up and Isolation of Intermediate: Pour the reaction mixture into a large beaker containing chipped ice and water (total volume of 5-6 L). The intermediate, 2-nitro-4-(trifluoromethyl)benzylidene diacetate, will precipitate as a solid. Collect the solid by suction filtration and wash it with cold water until the filtrate runs clear. Subsequently, suspend the solid in a 2% sodium carbonate solution, stir well, filter, and wash with cold water.
-
Hydrolysis to the Aldehyde: The crude diacetate intermediate is then hydrolyzed. A mixture of the crude diacetate (0.18 mol), water (100 mL), ethanol (100 mL), and concentrated sulfuric acid (10 mL) is refluxed for 30 minutes.
-
Purification: After reflux, the mixture is cooled, and the resulting crude 2-Nitro-4-(trifluoromethyl)benzaldehyde is collected by filtration, washed with water, and can be further purified by recrystallization or distillation.
Expected Yield: Yields for this type of reaction are typically in the range of 45-55%.[5]
Chemical Reactivity and Applications in Drug Development
2-Nitro-4-(trifluoromethyl)benzaldehyde is a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] Its functional groups offer multiple avenues for chemical modification.
Conversion to 2-Nitro-4-(trifluoromethyl)benzonitrile
A key application of 2-Nitro-4-(trifluoromethyl)benzaldehyde is its conversion to 2-Nitro-4-(trifluoromethyl)benzonitrile, an important intermediate for various bioactive compounds.[6] This transformation proceeds via an oxime intermediate.
Caption: Synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile.
This protocol is based on a patented procedure.[6]
Materials:
-
2-Nitro-4-(trifluoromethyl)benzaldehyde
-
Hydroxylamine Hydrochloride
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Inorganic Base (e.g., Sodium Carbonate)
-
Water
Procedure:
-
Dissolve 2-Nitro-4-(trifluoromethyl)benzaldehyde in water (weight ratio of 1:1 to 1:10).
-
Add hydroxylamine hydrochloride (1-5 molar equivalents) and an inorganic base.
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Stir the reaction mixture at a temperature between 0-20°C.
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After the reaction is complete, adjust the pH to 6-8 with an acid.
-
Extract the product with a suitable organic solvent, concentrate the extract, and dry to obtain 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime.
Oxidation to 2-Nitro-4-(trifluoromethyl)benzoic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, providing another key intermediate for further derivatization.
Reductive Amination
The aldehyde functionality is susceptible to reductive amination, allowing for the introduction of various amine substituents, a common strategy in the synthesis of pharmaceutical compounds.
Biological Activity and Potential Therapeutic Applications
While direct biological data for 2-Nitro-4-(trifluoromethyl)benzaldehyde is limited in publicly available literature, its structural motifs are present in compounds with known biological activities. The presence of the nitro and trifluoromethyl groups can enhance metabolic stability and binding affinity to biological targets.[1]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative disorders.[7] The development of selective nNOS inhibitors is a key therapeutic strategy. While specific IC50 values for 2-Nitro-4-(trifluoromethyl)benzaldehyde are not reported, the general mechanism of nNOS inhibition provides a framework for how derivatives of this compound might act.
Caption: nNOS catalysis and competitive inhibition.
Derivatives of 2-Nitro-4-(trifluoromethyl)benzaldehyde could be designed as analogs of L-arginine, the natural substrate for nNOS, to act as competitive inhibitors.
Immunosuppressive Activity
Some sources suggest that 2-Nitro-4-(trifluoromethyl)benzaldehyde may have immunosuppressive properties, though specific studies on this compound are lacking. The development of novel immunosuppressive agents is crucial for treating autoimmune diseases and preventing transplant rejection. Further research is needed to explore the potential of derivatives of this compound in this therapeutic area.
Conclusion
2-Nitro-4-(trifluoromethyl)benzaldehyde is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of functional groups allows for a wide range of chemical transformations, leading to the synthesis of diverse and potentially bioactive molecules. While further research is required to fully elucidate its biological activities, the existing chemical literature provides a strong foundation for its use in the discovery of novel therapeutic agents.
References
- 1. 2-Nitro-4-(trifluoromethyl)benzaldehyde|CAS 109466-87-7 [benchchem.com]
- 2. 2-Nitro-4-(trifluoromethyl)benzaldehyde 97 109466-87-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
